molecular formula C6H15N3O B14359729 Butanamide, 2-hydrazino-3,3-dimethyl- CAS No. 94128-19-5

Butanamide, 2-hydrazino-3,3-dimethyl-

Cat. No.: B14359729
CAS No.: 94128-19-5
M. Wt: 145.20 g/mol
InChI Key: CNZCQWXTSOLWOM-UHFFFAOYSA-N
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Description

2-Hydrazino-3,3-dimethylbutanamide is a substituted butanamide derivative characterized by a hydrazino (-NH-NH₂) group at position 2 and two methyl groups at position 3 of the butanamide backbone. The hydrazino group confers reactivity for condensation reactions, enabling the formation of hydrazone derivatives, which are often explored for biological activity .

Properties

CAS No.

94128-19-5

Molecular Formula

C6H15N3O

Molecular Weight

145.20 g/mol

IUPAC Name

2-hydrazinyl-3,3-dimethylbutanamide

InChI

InChI=1S/C6H15N3O/c1-6(2,3)4(9-8)5(7)10/h4,9H,8H2,1-3H3,(H2,7,10)

InChI Key

CNZCQWXTSOLWOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)N)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 2-hydrazino-3,3-dimethyl- typically involves the reaction of 3,3-dimethylbutanoyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Butanamide, 2-hydrazino-3,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of azo compounds.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

Butanamide, 2-hydrazino-3,3-dimethyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanamide, 2-hydrazino-3,3-dimethyl- involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Key Structural Features:

  • Core structure : Butanamide (C₄H₉CONH₂) modified at positions 2 and 2.
  • Functional groups: Hydrazino (-NH-NH₂) at position 2, dimethyl (-CH(CH₃)₂) at position 3.
  • Molecular formula : C₆H₁₃N₃O (calculated based on butanamide backbone modifications).
3,3-Dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]butanamide
  • Structure : Features a 3,3-dimethylbutanamide core with an N-aryl substituent (piperidinylcarbonylphenyl group).
  • Synthesis : Likely synthesized via condensation of 3,3-dimethylbutanamide with substituted benzaldehydes or acyl chlorides.
N,N-Dibutyl-3,3-dimethylbutanamide (DBDMBA)
  • Structure: N,N-dibutyl groups replace the hydrazino and primary amide hydrogens.
  • Application : Used in supercritical fluid extraction (SFE) of uranium and thorium. Branched-chain amides like DBDMBA exhibit superior metal ion selectivity compared to linear analogs due to steric effects .
3-Oxo-N-(thiazol-2-yl)butanamide
  • Structure : Contains a 3-oxo group and a thiazole ring at the amide nitrogen.
  • Synthesis : Intermediate for PDE5 inhibitors; synthesized via cyclization or condensation reactions.
  • Activity : Demonstrates 100% inhibition of PDE5, comparable to sildenafil, suggesting utility in treating erectile dysfunction .

Physicochemical Properties

A comparative analysis of molecular weights, solubility, and functional group effects:

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Trends
2-Hydrazino-3,3-dimethylbutanamide C₆H₁₃N₃O 143.19 g/mol Hydrazino, dimethyl Polar solvents (e.g., ethanol, DMF)
N,3-Dimethylbutanamide C₆H₁₃NO 115.18 g/mol Methyl at N and C3 Moderate lipophilicity
2-Hydroxy-N,3,3-trimethylbutanamide C₇H₁₅NO₂ 145.21 g/mol Hydroxy, trimethyl Higher polarity due to -OH
3-Oxo-N-(thiazol-2-yl)butanamide C₇H₈N₂O₂S 184.21 g/mol Thiazole, 3-oxo Moderate solubility in DMSO

Key Observations :

  • The hydrazino group in 2-hydrazino-3,3-dimethylbutanamide increases polarity compared to N-alkylated analogs like DBDMBA.
  • Thiazole and piperidinylcarbonyl substituents enhance biological targeting (e.g., enzyme inhibition) but reduce solubility in aqueous media .
Antiviral Activity
  • 3,3-Dimethyl-N-[4-(piperidinylcarbonyl)phenyl]butanamide: Exhibits strong binding to SARS-CoV-2 NSP15, a viral endoribonuclease, with docking scores comparable to known inhibitors .
  • 2-Hydrazino-3,3-dimethylbutanamide: Hydrazino derivatives are often precursors for hydrazones, which have documented antimicrobial and antitumor activities.
Metal Ion Extraction
  • DBDMBA : Branched-chain amides show higher extraction efficiency for thorium (90%) compared to linear-chain analogs like DBOA (uranium preference) .
Enzyme Inhibition
  • 3-Oxo-N-(thiazol-2-yl)butanamide : Mimics sildenafil in PDE5 inhibition, with shape and electrostatic similarity driving target affinity .

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